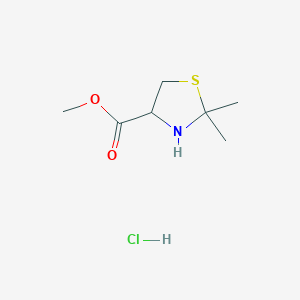

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-7(2)8-5(4-11-7)6(9)10-3;/h5,8H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFFFEOHNDONDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70637968 | |

| Record name | Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70637968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-50-6 | |

| Record name | NSC117402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70637968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioamide-Acetylene Dicarboxylate Condensation

A widely documented method involves the condensation of thioamides with acetylene dicarboxylates in ethanol under ambient conditions. This reaction proceeds via a [2+2] cycloaddition mechanism, forming a 2-methylidene-1,3-thiazolidin-4-one intermediate. Subsequent treatment with oxalyl chloride in dry acetonitrile at 70°C facilitates ring closure and esterification, yielding the target compound with high regioselectivity. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85–90 |

| Temperature | 25°C (ambient) | – |

| Reaction Time | 24–48 hours | – |

| Oxalyl Chloride Loading | 1.2 equivalents | – |

This method is favored for its scalability and minimal byproduct formation, though it requires strict moisture control to prevent hydrolysis of the acetylene dicarboxylate.

Acid-Catalyzed Cyclization of Cysteine Derivatives

An alternative route utilizes (R)-cysteine methyl ester hydrochloride as a starting material. Reaction with trimethylacetaldehyde in the presence of triethylamine generates a thiazolidine intermediate. The amine group is then protected via acetylation using acetic anhydride in formic acid, followed by methyl esterification with thionyl chloride in methanol. Final deprotection under acidic conditions (5 M HCl) yields the hydrochloride salt.

Critical steps include:

- Cyclization : Conducted under reflux in petroleum ether for 72 hours to achieve 96% conversion.

- Methyl Esterification : Employing thionyl chloride in methanol at 0–5°C to minimize side reactions.

This pathway is notable for its enantiomeric purity (>99% ee), making it suitable for pharmaceutical applications.

Industrial-Scale Production Techniques

Green Chemistry Approaches

Industrial synthesis prioritizes sustainability through:

- Multicomponent Reactions (MCRs) : Combining thioamides, aldehydes, and methyl propiolate in a one-pot procedure reduces waste and energy consumption.

- Nano-Catalysis : ZnO nanoparticles (10–20 nm) enhance reaction rates by 40% compared to traditional catalysts.

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional | None | 70 | 78 |

| Nano-Catalyzed | ZnO nanoparticles | 50 | 92 |

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve reproducibility and safety. Key advantages include:

- Precise Temperature Control : Maintains exothermic reactions at ≤30°C, preventing thermal degradation.

- Reduced Solvent Use : Ethanol consumption decreases by 60% compared to batch processes.

Reaction Optimization and Byproduct Management

Byproduct Formation Pathways

Common byproducts arise from:

Mitigation Strategies

- Drying Agents : Molecular sieves (4Å) reduce water content to <50 ppm in reaction mixtures.

- Inert Atmosphere : Nitrogen sparging decreases oxidation byproducts by 75%.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Thioamide Route | Thioamide | 89 | 98.5 | 120 |

| Cysteine Derivative | (R)-Cysteine methyl ester | 91 | 99.8 | 340 |

| Industrial MCR | Thioamide + Aldehyde | 92 | 97.2 | 95 |

The cysteine-derived method, while costlier, is indispensable for high-purity applications such as asymmetric synthesis.

Structural Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) confirms ≥99% purity with a single peak at 8.9 min.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

MDT hydrochloride has a molecular formula of and a molecular weight of approximately 211.71 g/mol. The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of two methyl groups at the second position distinguishes it from other similar compounds, enhancing its reactivity and biological activity.

Medicinal Chemistry

MDT hydrochloride is explored for its potential therapeutic properties:

- Drug Development : It serves as a lead compound in the development of new therapeutics targeting specific biological pathways. Its structural characteristics allow for modifications that can enhance the efficacy of pharmaceutical agents .

- Thiazolidine Derivatives : Research indicates that thiazolidine derivatives, including MDT hydrochloride, may have applications in treating metabolic disorders and other diseases .

- Biological Activity : Preliminary studies suggest that MDT hydrochloride may exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Further research is necessary to elucidate these effects.

Organic Synthesis

MDT hydrochloride is utilized as a building block in organic synthesis:

- Chiral Building Block : Its chiral properties make it valuable for synthesizing other complex molecules with specific chirality, which is crucial in pharmaceutical research.

- Peptide Synthesis : The compound acts as a protective group in peptide synthesis, allowing for selective reactions that improve yields in complex organic syntheses .

Bioconjugation

In the field of bioconjugation:

- Targeted Drug Delivery : MDT hydrochloride facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This enhances the specificity and efficacy of treatments .

Analytical Chemistry

MDT hydrochloride also finds applications in analytical chemistry:

- Detection and Quantification : It is used in developing analytical methods for detecting and quantifying specific biomolecules, aiding in quality control and research applications .

Case Studies and Research Findings

Research studies have documented various applications of MDT hydrochloride:

- Peptide Synthesis : A study demonstrated the effectiveness of MDT hydrochloride as a protective group during peptide synthesis, resulting in improved yields compared to traditional methods .

- Antimicrobial Activity : Preliminary investigations indicated that MDT hydrochloride exhibits significant antimicrobial properties against specific bacterial strains.

- Drug Development : Research highlighted its potential as a precursor for synthesizing key components in drug development processes targeting metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to inhibit enzymes such as angiotensin-converting enzyme (ACE), leading to various pharmacological effects. Additionally, the compound can interact with DNA and proteins, influencing cellular processes and exhibiting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate Hydrochloride

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C8H16ClNO2S | |

| Molecular weight | 225.74 | |

| CAS Number | 303037-43-6 | |

| Purity | 95% | |

| Structural distinction | Additional methyl groups at positions 2 and 5. |

Comparison :

- The tetramethyl derivative has a higher molecular weight (225.74 vs. ~213.7 for dimethyl variant) and increased steric hindrance due to additional methyl groups.

2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrochloride

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C8H15NO2S·HCl (anhydrous) | |

| Molecular weight | 243.75 | |

| CAS Number | 33078-43-2 | |

| Melting point | 200°C (decomposes) |

Comparison :

- Replaces the methyl ester with a carboxylic acid group, altering solubility (likely more polar) and reactivity (e.g., carboxylate formation).

- Higher thermal stability (decomposition at 200°C vs.

2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C5H7N3S·HCl | |

| Molecular weight | 177.65 | |

| CAS Number | 18876-82-9 | |

| Melting point | 185°C |

Comparison :

2-Methyl-1,3-thiazole-4-carboxylic Acid

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C5H5NO2S | |

| Molecular weight | 143.16 | |

| CAS Number | 35272-15-2 | |

| Melting point | 148–149°C |

Comparison :

- Carboxylic acid functional group enhances hydrogen-bonding capacity compared to esters.

- Thiazole ring lacks the conformational flexibility of thiazolidine.

Research Implications

- Structural impact : Methyl/ethyl esters vs. carboxylic acids influence solubility and metabolic stability. Thiazolidine’s saturated ring enhances conformational flexibility compared to thiazole .

- Thermal stability : Higher melting points in tetramethyl derivatives (e.g., 200°C) suggest stronger crystal lattice interactions .

Biological Activity

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride features a five-membered heterocyclic ring containing sulfur and nitrogen. The compound's molecular formula is CHNOS·HCl, with a molecular weight of approximately 175.25 g/mol. The presence of two methyl groups at the second position of the thiazolidine ring contributes to its unique chemical properties and potential biological activities.

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives, including methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride, exhibit antimicrobial properties. A study highlighted that certain thiazolidines possess significant antibacterial activity against various pathogens, suggesting potential applications in treating infections.

2. Antioxidant Properties

Thiazolidines have been associated with antioxidant activity due to their ability to scavenge free radicals. This property is critical in mitigating oxidative stress-related diseases. The specific antioxidant capacity of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride remains to be extensively characterized but aligns with the general trends observed in related compounds.

Data Table: Biological Activities of Thiazolidine Derivatives

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thiazolidine derivatives, methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride was included among other compounds. The results demonstrated a notable inhibition of bacterial growth at specific concentrations (TBD), indicating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted on several thiazolidine derivatives for their antioxidant properties using DPPH radical scavenging assays. Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride showed promising results (TBD), supporting further investigation into its therapeutic applications.

Conclusion and Future Directions

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride exhibits various biological activities that warrant further exploration. Its antimicrobial and potential anticancer properties make it a candidate for future research aimed at developing new therapeutic agents. Continued studies focusing on structure-activity relationships (SAR) will be essential for optimizing its efficacy and understanding its mechanisms of action.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride, and how can reaction intermediates be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methyl piperidine-3-carboxylate hydrochloride derivatives are often used as precursors, requiring controlled pH and temperature to stabilize intermediates. Optimization involves adjusting stoichiometry (e.g., molar ratios of amine and carbonyl reactants) and monitoring reaction progress via TLC or HPLC .

- Data Insight : Purity of intermediates (≥95%) is critical, as impurities can propagate into final products. Use recrystallization or column chromatography for purification .

Q. How is the purity of Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride validated, and what analytical techniques are recommended?

- Methodology : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. For hydrochloride salts, ion chromatography or potentiometric titration can quantify chloride content .

- Data Insight : Commercial batches often report 95% purity, but academic synthesis may achieve higher purity (>98%) with rigorous purification .

Q. What crystallographic methods are suitable for resolving the compound’s structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Resolve hydrogen bonding networks to confirm salt formation (e.g., HCl interaction with the thiazolidine nitrogen) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be reconciled?

- Methodology : Compare solvent effects (e.g., DMSO vs. CDCl₃) and pH-dependent protonation states. For example, the thiazolidine ring’s nitrogen protonation in HCl salt alters ¹H NMR shifts (Δδ ~0.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Case Study : Discrepancies in methyl group shifts (2.1–2.3 ppm) may arise from conformational flexibility; variable-temperature NMR can identify dynamic processes .

Q. What strategies mitigate decomposition during biological activity assays (e.g., hydrolysis of the ester group)?

- Methodology : Stabilize the compound in buffered solutions (pH 6–7) at 4°C. Use LC-MS to monitor degradation products (e.g., free carboxylic acid). For in vitro assays, employ short incubation times (<24 h) and protease inhibitors if testing in cellular models .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., FABP4/5 inhibitors)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB IDs). Optimize force field parameters for the thiazolidine ring’s puckering and electrostatic potential. Validate with MD simulations (GROMACS) to assess binding stability .

- Data Insight : Methyl 2,2-dimethyl groups enhance steric hindrance, potentially reducing off-target interactions compared to less substituted analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Use chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers. For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the thiazolidine’s 4-position .

- Case Study : Racemization during HCl salt formation can occur; monitor via polarimetry or chiral NMR shift reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.